molecular formula C16H14O B8164600 4-(Benzyloxy)-1-ethynyl-2-methylbenzene

4-(Benzyloxy)-1-ethynyl-2-methylbenzene

Cat. No.: B8164600
M. Wt: 222.28 g/mol
InChI Key: CCJRXRPWWKCFEF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-ethynyl-2-methylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, an ethynyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1-ethynyl-2-methylbenzene typically involves multiple steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting 4-hydroxy-2-methylbenzene with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the benzyloxy derivative is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide.

    Deprotection of the Ethynyl Group: The final step involves the removal of the trimethylsilyl protecting group using a fluoride source such as tetrabutylammonium fluoride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: 4-(Benzyloxy)-1-carboxy-2-methylbenzene.

    Reduction: 4-(Benzyloxy)-1-ethyl-2-methylbenzene.

    Substitution: 4-(Benzyloxy)-1-bromo-2-methylbenzene or 4-(Benzyloxy)-1-chloro-2-methylbenzene.

Scientific Research Applications

4-(Benzyloxy)-1-ethynyl-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-1-ethynyl-2-methylbenzene exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of an ethynyl group.

    4-(Benzyloxy)-1-butanol: Similar structure but with a butanol group instead of an ethynyl group.

Uniqueness: 4-(Benzyloxy)-1-ethynyl-2-methylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.

Properties

IUPAC Name

1-ethynyl-2-methyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-3-15-9-10-16(11-13(15)2)17-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJRXRPWWKCFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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